(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Descripción general

Descripción

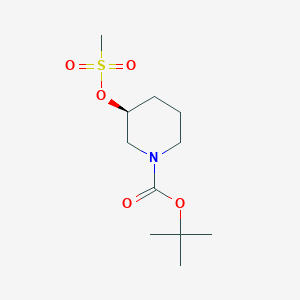

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5S and a molecular weight of 279.35314 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a methylsulfonyloxy group. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and methylsulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The methylsulfonyloxy group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield piperidine derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H21NO5S

- Molecular Weight : 279.36 g/mol

- IUPAC Name : tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate

The compound features a piperidine ring substituted with a tert-butyl group and a methylsulfonyloxy group, which contributes to its reactivity and utility in various chemical reactions.

1.1. Synthesis of Beta-Lactam Antibiotics

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate serves as an important intermediate in the synthesis of beta-lactam antibiotics. These antibiotics are crucial for treating bacterial infections, especially those resistant to conventional treatments. The compound's structure allows for the introduction of functional groups necessary for the activity of beta-lactams .

1.2. Inhibitors of Enzymes

The compound has been explored as a precursor for synthesizing inhibitors of beta-lactamase enzymes. These enzymes confer resistance to beta-lactam antibiotics, making their inhibition vital for effective antibacterial therapy. The synthetic routes involving this compound demonstrate its versatility in generating compounds that can effectively inhibit these enzymes .

2.1. Anti-inflammatory Agents

Research indicates that derivatives of this compound may possess anti-inflammatory properties. The ability to modify the piperidine structure allows for the exploration of various substitutions that could enhance anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models .

2.2. Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound has potential applications in neurological disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems and its potential role in treating conditions such as anxiety and depression .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: This compound has a similar structure but with an azetidine ring instead of a piperidine ring.

tert-Butyl 3-(methylsulfonyl)oxy-1-azetidine-1-carboxylate: Another similar compound with an azetidine ring and a tert-butyl ester group.

Uniqueness

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the piperidine ring and the tert-butyl ester group provides distinct reactivity and stability, making it valuable in various chemical and biological applications .

Actividad Biológica

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, also known by its CAS number 940890-90-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and research findings.

- Molecular Formula : C₁₁H₂₁NO₅S

- Molecular Weight : 279.35 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a methylsulfonyloxy moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of (S)-1-Boc-3-hydroxypiperidine with methanesulfonyl chloride in the presence of triethylamine as a base. This reaction is usually conducted in dichloromethane at low temperatures to optimize yield and purity. Various methods have reported yields ranging from 95% to 100% under controlled conditions .

Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets:

- BTK Inhibition : The compound has been identified as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. This inhibition is particularly relevant in the context of autoimmune diseases and certain types of cancers, where BTK is often overactive .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antimicrobial properties, potentially making this compound useful in treating bacterial infections .

- Anti-inflammatory Effects : The inhibition of BTK may also correlate with anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Autoimmune Disease Models : In animal models of autoimmune diseases, compounds similar to this compound demonstrated reduced disease severity and improved survival rates due to their ability to inhibit BTK and modulate immune responses .

- Antimicrobial Screening : A screening assay evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones, suggesting potential as an antibiotic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₅S |

| Molecular Weight | 279.35 g/mol |

| Yield from Synthesis | 95% - 100% |

| Targeted Activity | BTK inhibition |

| Potential Applications | Autoimmune therapies, antimicrobial agents |

Propiedades

IUPAC Name |

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZHMYDLUILKR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647332 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940890-90-4 | |

| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.